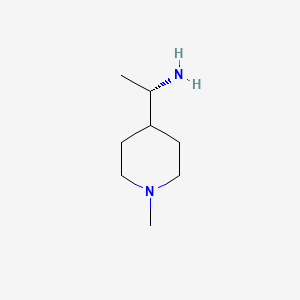

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(1-methylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBLKINSGHLYAR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271290 | |

| Record name | (αS)-α,1-Dimethyl-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268520-14-4 | |

| Record name | (αS)-α,1-Dimethyl-4-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268520-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α,1-Dimethyl-4-piperidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reductive Amination of 1-Methylpiperidin-4-yl Ketone

Reductive amination is a widely employed method for introducing amine groups while preserving stereochemistry. For (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine, the reaction typically involves:

-

Substrate : 1-Methylpiperidin-4-yl ketone.

-

Amine Source : Ammonium acetate or gaseous ammonia.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Solvent : Methanol or ethanol under acidic conditions (pH 4–6).

The reaction proceeds via imine formation followed by selective reduction. Enantiomeric excess (ee) is achieved using chiral catalysts or resolving agents. For example, (S)-BINOL-derived phosphoric acids have been reported to yield ee >90% in analogous systems.

Chiral Resolution of Racemic Mixtures

Racemic 1-(1-methylpiperidin-4-yl)ethan-1-amine can be resolved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Common conditions include:

-

Column : Chiralpak IA/IB with hexane/isopropanol (90:10, v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

This method achieves >99% ee but requires pre-synthesized racemic material, making it less efficient for large-scale production.

Alkylation of Primary Amines

Alkylation strategies involve reacting 1-methylpiperidine-4-carbaldehyde with a protected amine precursor. A representative pathway includes:

-

Protection : Benzyl chloroformate (Cbz-Cl) protects the amine group.

-

Grignard Reaction : Addition of methylmagnesium bromide to the aldehyde forms a secondary alcohol.

-

Oxidation and Deprotection : The alcohol is oxidized to a ketone, followed by deprotection and reduction to the amine.

This method yields moderate enantioselectivity (70–80% ee) and requires multiple purification steps.

Reaction Conditions and Optimization

Solvent and Temperature Effects

-

Polar Solvents : Methanol and ethanol enhance solubility of intermediates but may reduce reaction rates due to hydrogen bonding.

-

Aprotic Solvents : Tetrahydrofuran (THF) accelerates imine formation but complicates stereochemical control.

-

Temperature : Optimal results are observed at 25–40°C; higher temperatures promote racemization.

Catalytic Systems

Chiral catalysts like BINOL derivatives improve stereoselectivity but require stringent anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR : ¹H NMR (CDCl₃) shows characteristic signals at δ 1.2–1.4 (piperidine CH₂), δ 2.3 (N-methyl), and δ 3.1 (amine NH).

-

Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 143.23 [M+H]⁺.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

-

Continuous Flow Reactors : Enhance mixing and heat transfer for reductive amination.

-

Crystallization : Ethanol/water mixtures (7:3) yield high-purity product (99.5%).

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding secondary amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine nitrogen using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: N-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential role as a modulator of trace amine-associated receptors (TAARs), particularly TAAR1. Research has shown that derivatives of the piperidine core can exhibit agonistic activity at TAAR1, which is implicated in various neuropsychiatric disorders such as schizophrenia and depression. A study highlighted the synthesis of analogs based on the piperidine structure, demonstrating promising potency and efficacy in activating TAAR1 with an EC value of 0.507 μM .

Neuroscience Research

In neuroscience, (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is being explored for its effects on neurotransmitter systems. The modulation of TAARs can influence dopaminergic and serotonergic pathways, which are critical in understanding the mechanisms underlying mood disorders and schizophrenia. The compound's ability to activate these receptors opens avenues for developing new therapeutic agents targeting these conditions.

Medicinal Chemistry

The synthesis of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine and its derivatives has been a focus in medicinal chemistry. Researchers are interested in optimizing the chemical structure to enhance receptor affinity and selectivity. Various synthetic routes have been explored, including modifications to the piperidine ring and substitution patterns on the ethylamine side chain .

Case Studies

Several case studies have documented the effectiveness of compounds similar to (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine in clinical settings. For instance, observational studies have shown improvements in symptoms among patients treated with TAAR modulators, suggesting a potential therapeutic role for this class of compounds . These findings underline the importance of further research into this compound's clinical applications.

Data Table: Summary of Research Findings

Wirkmechanismus

The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperidine-Containing Analogs

2-(1-Methylpiperidin-4-yl)ethan-1-amine (Compound 29)

- Molecular Formula : C₈H₁₇N₂ (dihydrochloride salt: C₈H₁₉N₂Cl₂)

- Molecular Weight : 141.24 g/mol (free base); 225.37 g/mol (dihydrochloride)

- Key Features : Lacks a chiral center, with the amine group positioned at the β-carbon of the ethyl chain.

- Applications : Acts as a trace amine-associated receptor 1 (TAAR1) agonist, synthesized in 44% yield over three steps .

- Comparison : The absence of chirality reduces stereochemical complexity but may limit target selectivity compared to the (S)-configured parent compound .

2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine

Phenyl-Substituted Ethanamines

1-(4-Halophenyl)ethan-1-amine Derivatives (F-MBA, Cl-MBA, Br-MBA, I-MBA)

- General Formula : C₈H₉XN (X = F, Cl, Br, I)

- Molecular Weight : 138.16–207.04 g/mol

- Key Features : Aromatic phenyl group replaces the piperidine ring; halogen substituents influence electronic properties.

- Applications : Investigated in material science for halogen bonding in layered perovskites .

- Comparison : The aromatic system enables π-π stacking interactions absent in (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine, but the lack of a basic piperidine nitrogen reduces solubility in aqueous media .

Pyridine-Containing Analogs

1-(Pyridin-2-yl)ethan-1-amine

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Key Features : Pyridine ring introduces aromaticity and hydrogen-bonding capability.

- Applications : Serves as a chiral ligand or building block in asymmetric catalysis .

- Comparison : The pyridine ring enhances resonance stabilization but reduces basicity compared to the saturated piperidine ring in the target compound .

Complex Drug Molecules Incorporating the Target Compound

Avapritinib

- Structure : Contains (1S)-1-(4-fluorophenyl)-1-(pyrimidin-5-yl)ethan-1-amine linked to a pyrrolotriazinyl-piperazine moiety .

- Applications : FDA-approved tyrosine kinase inhibitor for gastrointestinal stromal tumors (GIST).

- Role of Target Compound : The (S)-configured ethylamine core ensures optimal binding to the kinase active site, demonstrating the importance of chirality in drug efficacy .

Compound 47 (Quinazoline Derivative)

Key Findings

Chirality Matters : The (S)-configuration in (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is critical for high-affinity binding in kinase inhibitors like avapritinib .

Structural Flexibility : Piperidine-containing analogs balance lipophilicity and solubility, while phenyl/pyridine derivatives prioritize π-system interactions .

Synthetic Utility : The compound’s enantioselective synthesis (ee > 98%) enables its use in high-value drug candidates, underscoring its role in medicinal chemistry .

Biologische Aktivität

(1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine is a chiral amine compound that has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted at the 4-position with a methyl group. Its molecular formula is C_8H_18N_2, and it has a molecular weight of 142.24 g/mol. The chiral center contributes to its enantiomeric properties, which can significantly influence its biological activity.

The mechanism of action of (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine involves interaction with specific receptors and enzymes in the body. Research indicates that it may function as an agonist or antagonist for certain neurotransmitter receptors, influencing various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular interactions and pathways involved in its activity.

1. Neuropharmacological Effects

Studies have shown that (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine exhibits neuropharmacological properties, potentially impacting conditions such as anxiety and depression. Its interaction with trace amine-associated receptors (TAARs) suggests a role in modulating neurotransmitter release, which could be beneficial in treating psychiatric disorders .

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial for developing treatments for Alzheimer's disease, as they play significant roles in neurotransmitter regulation .

Data Tables: Summary of Biological Activities

Case Study 1: Neuropharmacological Evaluation

A study investigating the effects of piperidine derivatives on anxiety-related behaviors found that compounds similar to (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine exhibited anxiolytic effects in animal models. The study highlighted the importance of the piperidine structure in modulating neurotransmitter systems involved in anxiety .

Case Study 2: Anticancer Activity

In vitro studies on piperidine derivatives demonstrated significant cytotoxicity against glioma cells. The mechanism involved multiple pathways, including inhibition of cell cycle progression and induction of necroptosis. While direct studies on (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine are needed, these findings suggest potential anticancer applications .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (1S)-1-(1-methylpiperidin-4-yl)ethan-1-amine?

Methodological Answer: Synthesis typically involves alkylation of piperidine derivatives or reductive amination. Key parameters include:

- Solvents : Dichloromethane (DCM) or ethanol for improved yield .

- Catalysts : Palladium or nickel catalysts for hydrogenation steps (e.g., reductive amination) .

- Temperature : 25–60°C; higher temperatures may accelerate side reactions like N-demethylation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | Ethanol | Pd/C | 65–75 | |

| Alkylation | DCM | None | 50–60 |

Q. How can the stereochemical integrity of the chiral center be confirmed?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .

- X-ray Crystallography : Refinement via SHELX software (e.g., SHELXL-2018) provides absolute configuration .

- Optical Rotation : Compare observed [α]D values with literature data for (S)-configured analogs .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. How does the compound’s solubility impact formulation for biological assays?

Methodological Answer:

- Polar Solvents : Soluble in water (up to 10 mM) and ethanol due to the amine group’s hydrophilicity .

- Buffers : Use phosphate-buffered saline (PBS) at pH 7.4; adjust with HCl if precipitation occurs .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

Methodological Answer:

- Receptor Binding Assays : Screen against neurotransmitter receptors (e.g., serotonin 5-HT, dopamine D) using radioligand displacement .

- Computational Docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to GPCRs .

- Functional Assays : Measure cAMP levels or calcium flux in transfected HEK293 cells .

Q. How should conflicting data on biological activity be resolved?

Methodological Answer:

Q. What computational strategies are effective for modeling interactions with biological targets?

Methodological Answer:

Q. How can unexpected synthetic byproducts be characterized and mitigated?

Methodological Answer:

Q. What stability studies are necessary for long-term storage?

Methodological Answer:

- Accelerated Degradation : Store at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products .

- Light Sensitivity : Protect from UV exposure; amber vials reduce photolytic N-oxide formation .

- Lyophilization : For aqueous solutions, lyophilize and store at -20°C to prevent hydrolysis .

Q. How do structural analogs compare in activity, and how can SAR studies be designed?

Methodological Answer:

- Analog Synthesis : Modify the piperidine methyl group (e.g., replace with CF or ethyl) .

- SAR Table :

| Analog | Modification | IC (nM) | Reference |

|---|---|---|---|

| (1S)-1-(1-Ethylpiperidin-4-yl)ethan-1-amine | Ethyl substitution | 120 | |

| (1S)-1-(1-Trifluoromethylpiperidin-4-yl)ethan-1-amine | CF substitution | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.